

TASP0376377: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: TASP0376377

Cat. No.: B12399734

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological activity of **TASP0376377**, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Core Chemical Properties

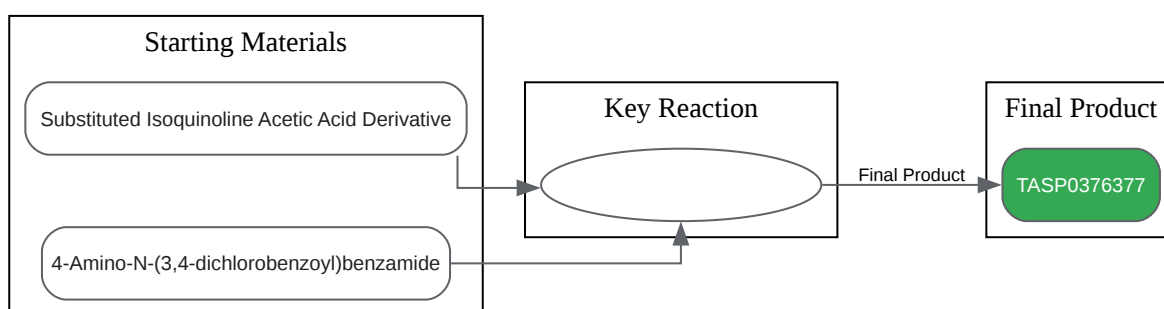
TASP0376377 is an isoquinoline derivative with the following chemical properties:

Property	Value
IUPAC Name	1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]-4-isoquinolineacetic acid
CAS Number	1233246-60-0
Chemical Formula	C ₂₅ H ₁₆ Cl ₂ N ₂ O ₄
Molecular Weight	479.31 g/mol
Exact Mass	478.0487

Synthesis of TASP0376377

While a detailed, step-by-step experimental protocol from the primary literature ("Isoquinoline derivatives as potent CRTH2 receptor antagonists: Synthesis and SAR" in Bioorganic & Medicinal Chemistry Letters) was not fully accessible, the general synthetic approach involves the coupling of a substituted isoquinoline core with a benzoyl moiety. The synthesis and structure-activity relationship of a series of isoquinoline CRTH2 receptor antagonists have been described, with **TASP0376377** (referred to as compound 6m in some literature) being one of the most potent compounds identified.[1]

A general representation of the synthesis is conceptualized in the workflow below:



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A conceptual workflow for the synthesis of **TASP0376377**.

Biological Activity and Selectivity

TASP0376377 is a potent antagonist of the CRTH2 receptor, which is a G-protein coupled receptor for prostaglandin D2 (PGD2). PGD2 is a key mediator in inflammatory disorders, and its interaction with CRTH2 on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils is implicated in the pathogenesis of allergic diseases.

The biological activity of **TASP0376377** has been characterized through several key in vitro assays:

Assay	IC ₅₀ (nM)	Description
CRTH2 Binding Affinity	19	Measures the concentration of TASP0376377 required to displace 50% of a radiolabeled ligand from the CRTH2 receptor.
Functional Antagonist Activity	13	Measures the concentration of TASP0376377 required to inhibit 50% of the functional response (e.g., GTPyS binding) induced by a CRTH2 agonist.
Chemotaxis Assay	23	Measures the concentration of TASP0376377 required to inhibit 50% of the migration of target cells (e.g., eosinophils) towards a chemoattractant like PGD2. ^[1]

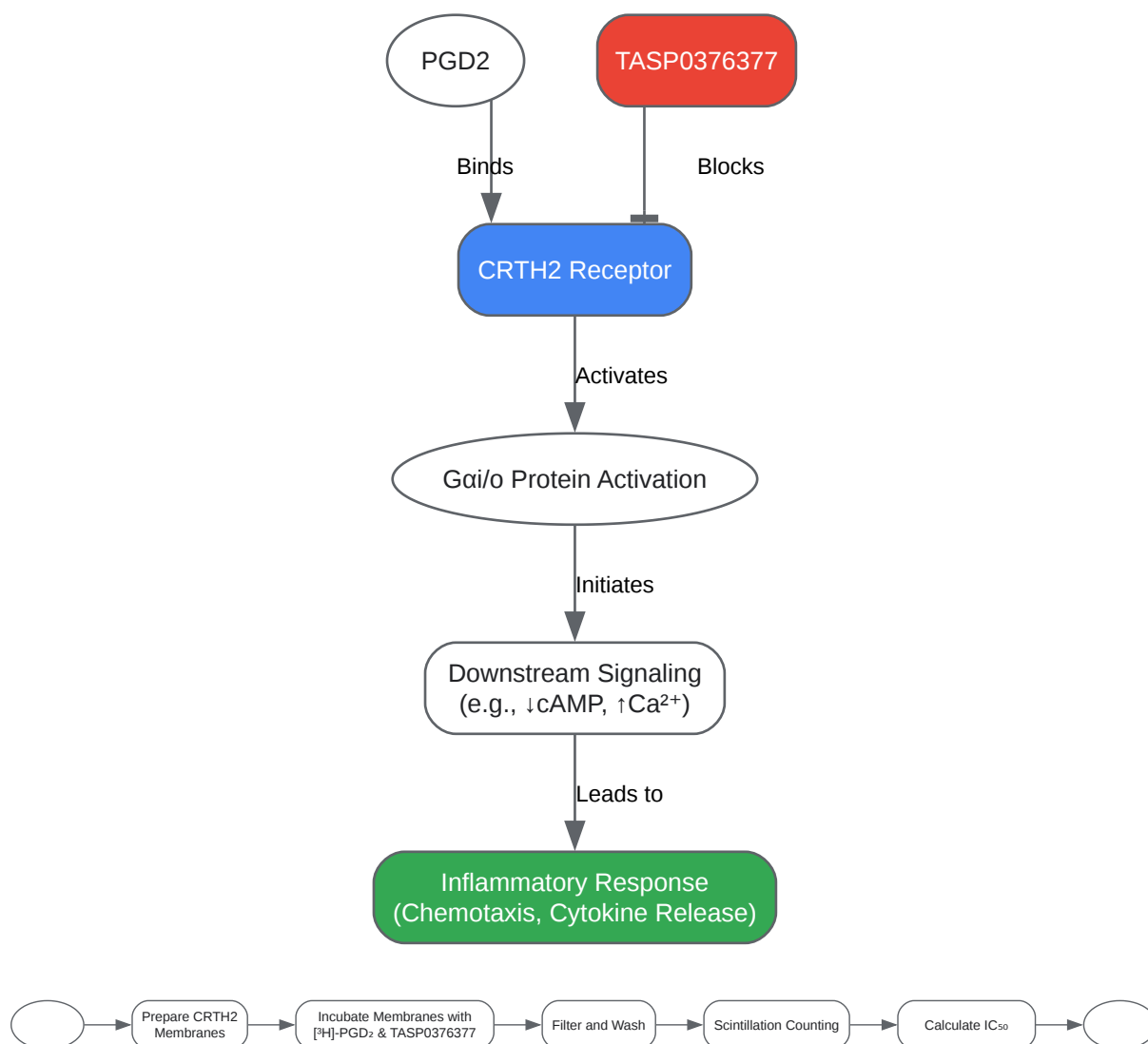
Furthermore, **TASP0376377** demonstrates high selectivity for the CRTH2 receptor over other related targets:

Target	IC ₅₀ (μM)
DP1 Prostanoid Receptor	> 1
COX-1 Enzyme	> 10
COX-2 Enzyme	> 10

This selectivity profile indicates a lower likelihood of off-target effects related to the DP1 receptor and cyclooxygenase enzymes.

Signaling Pathway

The antagonism of CRTH2 by **TASP0376377** interferes with the downstream signaling cascade initiated by PGD₂ binding. This ultimately leads to the inhibition of inflammatory responses.



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References

- 1. TASP0376377 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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